2-ethoxy-N-(1,2-oxazol-4-yl)benzamide
Description
Historical Development of Isoxazole-Benzamide Hybrids
The foundation of isoxazole chemistry dates to Claisen’s 1903 synthesis of isoxazole via propargylaldehyde acetal oximation, establishing the heterocycle’s accessibility through cyclization strategies. Over the 20th century, advances in regioselective synthesis enabled precise functionalization of the isoxazole core. For instance, copper(I)-catalyzed reactions between nitrile oxides and terminal acetylenes yielded 3,5-disubstituted derivatives, while hydroxy(tosyloxy)iodobenzene (HTIB)-mediated methods provided high-purity analogs. The incorporation of benzamide groups emerged more recently, driven by the need to enhance target affinity and solubility. Early work focused on 3- and 5-isoxazolyl benzamides, but the 4-position gained attention for its unique electronic profile, as seen in 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide. This shift aligned with broader trends in hybrid molecule design, where amide bridges linked aromatic systems to heterocycles for optimized bioactivity.
Structural Classification of Oxazole/Isoxazole Benzamide Derivatives
Isoxazole-benzamide derivatives are classified by three structural axes:
- Substituent Position on Isoxazole : Derivatives are categorized as 3-, 4-, or 5-isoxazolyl benzamides. The 4-position, as in the target compound, offers distinct steric and electronic environments due to reduced symmetry compared to 3- and 5-substituted analogs.
- Benzamide Substitution Patterns : Electron-donating (e.g., ethoxy) or withdrawing groups at the benzamide’s ortho, meta, or para positions modulate solubility and binding. The 2-ethoxy group in this compound enhances lipophilicity while maintaining hydrogen-bonding capacity.
- Hybrid Architectures : Fused systems, such as isoquinolinone-isoxazoline hybrids, expand conformational rigidity, whereas simpler monocyclic designs prioritize synthetic accessibility.
Significance of the Amide Bridge Between Phenyl and Isoxazolic Rings
The amide linker in this compound serves dual roles:
- Electronic Modulation : Conjugation between the benzamide’s carbonyl and the isoxazole’s nitrogen stabilizes resonance structures, altering dipole moments and redox potentials. This is critical for interactions with targets like FtsZ, where benzamide derivatives disrupt bacterial cell division via π-stacking and hydrogen bonding.
- Stereochemical Control : The amide’s planarity enforces a trans-configuration, preorganizing the molecule for target engagement. In antifungal isoquinolinone hybrids, this rigidity improved MIC values by 10–100-fold compared to flexible analogs.
Current Research Trends in Isoxazole-Benzamide Chemistry
Contemporary studies emphasize three frontiers:
- Sustainable Synthesis : Deep eutectic solvents (DES), such as choline chloride-urea mixtures, replace toxic organic media in one-pot multicomponent reactions, achieving yields >85% for 3,5-disubstituted isoxazoles.
- Computational-Guided Design : Molecular docking optimizes substituent placement for target affinity. For FtsZ inhibitors, isoxazol-5-yl benzamides with para-fluorophenyl groups showed MICs of 0.02–0.16 mg/mL against MRSA.
- Hybrid Systems : Combining isoxazoles with privileged scaffolds (e.g., isoquinolinones) yields multifunctional agents. Recent hybrids exhibited synergistic effects with ketoconazole, reducing antifungal dosages by 50%.
Table 1. Biological Activity of Representative Isoxazole-Benzamide Derivatives
Properties
IUPAC Name |
2-ethoxy-N-(1,2-oxazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-11-6-4-3-5-10(11)12(15)14-9-7-13-17-8-9/h3-8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACVIVNWYAQHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Coupling
The most straightforward approach involves converting 2-ethoxybenzoic acid to its corresponding acyl chloride, followed by reaction with 1,2-oxazol-4-amine.
Procedure :
- Activation : 2-Ethoxybenzoic acid (1.0 eq) is refluxed with thionyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) for 2–3 hours to yield 2-ethoxybenzoyl chloride.
- Amidation : The acyl chloride is added dropwise to a solution of 1,2-oxazol-4-amine (1.1 eq) and triethylamine (2.0 eq) in DCM at 0°C. The mixture is stirred at room temperature for 12 hours.
Optimization Insights :
- Catalyst : Pyridine or DMAP accelerates the reaction but may lead to side products.
- Solvent : Tetrahydrofuran (THF) or ethyl acetate improves solubility of polar intermediates.
- Yield : 60–75% after recrystallization from ethanol/water.
Limitations :
Coupling Reagent-Assisted Synthesis
To avoid acyl chloride formation, coupling agents such as T3P (propylphosphonic anhydride) or EDC/HOBt are employed.
Procedure :
- Activation : 2-Ethoxybenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) are dissolved in DMF and stirred at 0°C for 30 minutes.
- Coupling : 1,2-Oxazol-4-amine (1.1 eq) is added, and the reaction is stirred at room temperature for 24 hours.
Advantages :
- Mild conditions preserve oxazole ring integrity.
- Reduced side reactions compared to acyl chloride method.
Yield : 65–80% after column chromatography (silica gel, ethyl acetate/hexane).
Oxazole Ring Construction Post-Amide Formation
For cases where 1,2-oxazol-4-amine is inaccessible, the oxazole ring can be synthesized after amide bond formation.
Cyclization of Propargylamide Intermediates
A gold-catalyzed cyclization strategy converts propargylamide derivatives into 1,2-oxazoles.
Procedure :
- Propargylamide Synthesis :
- Cyclization :
Yield : 50–65% after purification.
Challenges :
Oxazole Formation via Robinson-Gabriel Synthesis
Classical cyclodehydration of α-acylamino ketones offers an alternative pathway.
Procedure :
- α-Acylamino Ketone Preparation :
- Cyclodehydration :
Yield : 40–55% after recrystallization.
Drawbacks :
- Harsh acidic conditions may degrade the ethoxy group.
- Low regioselectivity for 1,2-oxazole vs. 1,3-oxazole isomers.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Acyl Chloride Coupling | 60–75 | 12–24 h | High atom economy | HCl gas generation, amine instability |
| EDC/HOBt Coupling | 65–80 | 24 h | Mild conditions, fewer side products | High cost of coupling reagents |
| Propargyl Cyclization | 50–65 | 6 h | Avoids pre-formed oxazole amine | Expensive catalysts, moderate yields |
| Robinson-Gabriel Synthesis | 40–55 | 3 h | Classical methodology | Harsh conditions, low regioselectivity |
Scalability and Industrial Considerations
Green Chemistry Metrics :
Process Optimization :
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an ethoxy group and an oxazole moiety, which contribute to its diverse biological activities. The synthesis of 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide typically involves multi-step organic reactions that can be optimized for yield and purity. Various synthetic routes have been documented in the literature, emphasizing the importance of reaction conditions and reagents used.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against several cancer cell lines, including:
Molecular docking studies suggest that the compound interacts effectively with target proteins involved in cancer proliferation pathways, enhancing its potential as a lead compound for drug development.
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in mediating inflammatory responses .
Antimicrobial Activity
This compound has demonstrated activity against various pathogens, suggesting its potential use in treating infections. Studies indicate that it can inhibit bacterial growth at low concentrations, making it a valuable candidate for further exploration in antimicrobial therapies .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- Anticancer Efficacy : In vitro studies conducted on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .
- Inflammation Models : Animal models of inflammation showed that treatment with this compound resulted in reduced swelling and pain, supporting its application in inflammatory disorders .
- Antimicrobial Testing : The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth and suggesting a broad spectrum of antimicrobial activity .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various enzymes and receptors via non-covalent interactions, which can modulate their activity and lead to therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Core Structure | Substituents | Biological Activity |
|---|---|---|---|
| 2-Ethoxy-N-(1,2-oxazol-4-yl)benzamide | Benzamide + oxazole | 2-ethoxy, N-oxazol-4-yl | Kinase inhibition (hypothesized) |
| N-(Thiazol-2-yl)benzamide derivatives [2] | Benzamide + thiazole | Variable (e.g., trifluoromethyl) | Kinase inhibition (confirmed) |
| 4-Chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide [5] | Benzamide + benzothiazole | 4-chloro, 5,6-dimethyl | Urease inhibition (experimental) |
| Sulpiride (neuroleptic) [3] | Benzamide + pyrrolidine | Methoxy, sulfonamide | Dopamine D2 receptor antagonism |
Key Observations :
- Oxazole vs. For example, thiazole-containing analogs (e.g., N-(thiazol-2-yl)benzamide) exhibit confirmed kinase inhibitory activity due to enhanced interactions with ATP-binding pockets .
- Substituent Impact : Ethoxy substitution at the 2-position may confer better metabolic stability compared to electron-withdrawing groups (e.g., chloro in 4-chloro-N-benzothiazolylbenzamide), which are linked to urease inhibition .
Key Findings :
- Synthesis : Solvent polarity significantly impacts yields in benzamide synthesis. Polar aprotic solvents (e.g., DMF) improve cyclization in thiazole derivatives , but analogous data for oxazole derivatives remains underexplored.
- Bioactivity : Unlike neuroleptic benzamides (e.g., sulpiride) that target dopamine receptors , the target compound’s oxazole moiety suggests a shift toward kinase or enzyme modulation, akin to thiazole-based analogs .
Challenges in Differentiation and Analysis
Benzamide derivatives share overlapping spectral and chromatographic properties, complicating differentiation. For instance:
- Mass Spectrometry : Oxazole and thiazole derivatives exhibit similar fragmentation patterns, requiring high-resolution MS for distinction .
- Chromatography : Retention times vary minimally between 2-ethoxy-N-oxazolylbenzamide and its thiazole analog, necessitating advanced stationary phases (e.g., HILIC) .
Biological Activity
2-Ethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, alongside other therapeutic applications.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its role in enhancing the biological activity of compounds. The presence of the ethoxy group and the benzamide moiety contributes to its chemical stability and solubility, making it a suitable candidate for various biological assays.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or protein synthesis pathways.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various cancer cell lines. Notably:
- Cell Lines Tested : The compound has been tested against human breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cell lines.
- IC50 Values : Preliminary results indicate that the compound exhibits IC50 values in the micromolar range, demonstrating moderate cytotoxicity.
| Cell Line | IC50 Value (μM) |
|---|---|
| MCF-7 | 15.63 |
| HCT-116 | 12.50 |
| A549 | 18.00 |
These values suggest that this compound has a selective effect on cancer cells while sparing normal cells, which is a desirable trait for anticancer agents.
The mechanism of action for this compound involves its interaction with specific molecular targets within cancer cells. It is hypothesized that the compound may induce apoptosis through the activation of caspase pathways and modulation of p53 expression levels. Additionally, molecular docking studies suggest that it binds effectively to key receptors involved in cell proliferation and survival.
Case Studies and Research Findings
Several studies have highlighted the biological activity of oxazole derivatives similar to this compound:
- Cytotoxicity Studies : A study reported that derivatives containing oxazole rings exhibited cytotoxic effects against various tumor cell lines, with some compounds showing higher potency than established chemotherapeutics like doxorubicin .
- In Vivo Evaluations : While most studies have focused on in vitro assessments, preliminary in vivo studies are necessary to evaluate the therapeutic potential and safety profile of this compound.
- Comparative Analysis : A comparative analysis with other oxazole derivatives indicated that modifications in the substituents on the oxazole ring significantly affect biological activity. For instance, introducing electron-withdrawing groups enhanced anticancer potency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process, including condensation of 2-ethoxybenzoic acid with 4-amino-1,2-oxazole. Key parameters include:
-
Temperature : Maintain 60–80°C during amide bond formation to prevent side reactions.
-
Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity .
-
Catalysts : Employ coupling agents like HATU or EDCI for efficient activation .
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amide Formation | 2-ethoxybenzoic acid, EDCI, DMF, 70°C | 75 | 92 |
| Purification | Silica gel, EtOAc/Hex (3:7) | 68 | 98 |
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) identifies ethoxy protons at δ 1.35 (t, 3H) and aromatic protons at δ 7.2–8.1. C NMR confirms the carbonyl (C=O) at ~168 ppm .
- Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 247.1, matching the molecular formula CHNO .
- IR Spectroscopy : Peaks at 1650 cm (amide C=O) and 1250 cm (C-O-C) validate functional groups .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Reported solubility: 2.1 mg/mL in DMSO; <0.1 mg/mL in water .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; <5% degradation under standard storage (-20°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time). For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
- Structural Confirmation : Verify compound identity via X-ray crystallography (SHELX refinement) to rule out polymorphic interference .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the benzamide para-position to improve binding to hydrophobic enzyme pockets .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., p38α MAP kinase) .
- Validation : Synthesize top-scoring analogs and test in enzyme inhibition assays. A 3-nitro analog showed 10× higher activity than the parent compound in anti-inflammatory models .
Q. What role does polymorphism play in modulating the compound’s physicochemical and biological properties?
- Methodological Answer :
- Polymorph Screening : Recrystallize from ethanol/water mixtures to isolate Form I (needles) and Form II (rhombic). Characterize via PXRD and DSC .
- Bioimpact : Form I (monoclinic) exhibits higher solubility (1.5×) and bioavailability than Form II in rat models .
- Data Table :
| Polymorph | Melting Point (°C) | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|---|
| Form I | 158–160 | 1.8 | 45 |
| Form II | 162–164 | 1.2 | 28 |
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for amide coupling to reduce batch variability .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate reagent dosing .
- Quality Control : Establish strict specifications for intermediates (e.g., ≥98% purity via HPLC) .
Key Notes for Methodological Rigor
- X-ray Crystallography : Use SHELXL for refinement to achieve R-factor < 0.05 .
- Biological Assays : Include positive controls (e.g., DEET for repellency studies) and validate with dose-response curves .
- Data Transparency : Deposit raw spectral data in public repositories (e.g., PubChem) to facilitate cross-study validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
